
Abt-510
概要
説明
ABT-510は、天然に存在するタンパク質であるトロンボスポンジン-1の抗血管新生活性を模倣した合成ペプチドです。 固形腫瘍、リンパ腫、メラノーマなど、さまざまな種類の癌の治療における可能性について調査されています . This compoundは、血管新生(新しい血管の形成)を阻害することにより作用します。血管新生は、腫瘍の増殖と転移に不可欠です .
準備方法
ABT-510の合成には、トリペプチドセグメントIle-Arg-ProNHEt二塩酸塩の調製を含むいくつかのステップが含まれます。 このプロセスは、収率と安全性を向上させるために大幅に改良されました . 当初、Pro-OHは塩化チオニルで活性化されましたが、より安全な反応条件とより高い収率により、1'-カルボニルジイミダゾール(CDI)活性化に置き換えられました . Boc-Arg(NO2)-OHのカップリングも、DCC/HOBtをより効率的な方法に置き換えることで最適化されました . 最終生成物は、触媒的加水素化と脱塩処理によって得られます .
化学反応の分析
ABT-510は、酸化、還元、置換などのさまざまな化学反応を受けます . これらの反応で使用される一般的な試薬には、活性化のためのCDI、カップリングのためのDCC/HOBt、触媒的加水素化のための炭素上のパラジウムなどがあります . これらの反応から生成される主な生成物は、目的のペプチドセグメントと最終的な合成ペプチドthis compoundです .
科学研究への応用
癌研究では、this compoundは、血管内皮増殖因子、塩基性線維芽細胞増殖因子、肝細胞増殖因子、インターロイキン-8など、複数の血管新生促進性増殖因子の作用を阻害することで、腫瘍の増殖を抑制する抗血管新生剤として有望視されています . また、炎症性疾患の治療と創傷治癒促進の可能性についても研究されています .
科学的研究の応用
Preclinical Studies
ABT-510 has been extensively studied in various preclinical models:
In a study utilizing mouse models of epithelial ovarian cancer (EOC), this compound treatment resulted in notable reductions in tumor burden and improvements in overall survival rates .
Clinical Applications
This compound has progressed through various phases of clinical trials:
Phase I Trials
- Objective : Evaluate safety and tolerability.
- Results : In one trial, 6 out of 39 patients exhibited stable disease for over six months. The most common adverse effects included injection site reactions and fatigue .
Phase II Trials
- Objective : Assess efficacy in advanced renal cell carcinoma and metastatic melanoma.
- Results : The trials reported a progression-free survival (PFS) rate of approximately 39% at six months. Patients experienced manageable side effects, with no deaths attributed to the drug .
Veterinary Applications
The application of this compound extends beyond human medicine into veterinary oncology. The compound is currently being tested for its effectiveness against naturally occurring cancers in dogs. Initial results suggest that it may significantly improve outcomes for canine patients suffering from various malignancies .
Case Study 1: Ovarian Cancer
In a controlled study involving C57BL/6 mice injected with tumorigenic cells, treatment with this compound resulted in:
- A marked decrease in tumor size.
- A significant increase in apoptotic tumor cells compared to controls.
This study highlights this compound's potential as a therapeutic agent for EOC, underscoring its role as an antiangiogenic agent that impacts both tumor growth and vascular health .
Case Study 2: Canine Cancer
In veterinary trials, dogs with spontaneous tumors treated with this compound showed promising results regarding tumor size reduction and improved quality of life. These findings support further exploration into the use of this compound as a viable treatment option for companion animals suffering from cancer .
作用機序
ABT-510は、トロンボスポンジン-1の抗血管新生活性を模倣することで効果を発揮します。 内皮細胞上のCD36受容体に結合し、カスパーゼ-8を介したアポトーシスを誘導し、管状形態形成を阻害します . 血管新生促進性増殖因子の作用を阻害することにより、this compoundは血管新生と腫瘍の増殖を効果的に抑制します .
類似化合物との比較
ABT-510は、トロンボスポンジン-1模倣薬としての作用機序が独特です。 ベバシズマブ、スニチニブ、ソラフェニブなどの他の抗血管新生剤が類似の化合物です . this compoundは、CD36受容体を特異的に標的とし、内皮細胞のアポトーシスを誘導することができるため、これらの他の薬剤とは異なります .
生物活性
ABT-510 is a synthetic peptide designed to mimic the antiangiogenic properties of thrombospondin-1 (TSP-1), which plays a critical role in inhibiting tumor growth and angiogenesis. This compound has garnered attention for its potential therapeutic applications in various cancers, including renal cell carcinoma, melanoma, and glioblastoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical trial findings, and relevant case studies.
This compound exerts its effects primarily through the following mechanisms:
- Inhibition of Angiogenesis : this compound competes with thrombospondin and inhibits vascular endothelial growth factor (VEGF)-induced migration of endothelial cells, thereby disrupting the formation of new blood vessels essential for tumor growth .
- Induction of Apoptosis : The compound induces apoptosis in endothelial cells via the Fas/Fas ligand pathway and the Src-related kinase p59 Fyn pathway, leading to cell death .
- Vascular Remodeling : In animal models, this compound treatment resulted in vascular remodeling characterized by smaller diameter vessels and increased numbers of mature vessels, which reduced tissue hypoxia .
Phase I and II Trials
- Phase I Trial : A study involving patients with refractory solid tumors indicated that this compound was well-tolerated at doses ranging from 20 to 200 mg/day. Most adverse events were mild, primarily injection-site reactions. The median time to tumor progression was 45.9 weeks, with a median overall survival of 64.4 weeks .
- Phase II Study in Renal Cell Carcinoma : This trial assessed the safety and efficacy of this compound in patients with advanced renal cell carcinoma. Patients received either 10 mg or 100 mg subcutaneously twice daily. The objective response rate was 4% for the lower dose and slightly higher for the higher dose group, with median progression-free survival (PFS) times recorded at 4.2 months for the lower dose and 3.3 months for the higher dose .
- Melanoma Trials : In a two-stage Phase II trial involving stage IV melanoma patients, only 3 out of 20 patients remained progression-free after 18 weeks on treatment with this compound at a dose of 100 mg twice daily. This led to early termination due to insufficient efficacy .
Summary of Clinical Findings
Trial Type | Cancer Type | Dose | Objective Response Rate | Median PFS (months) | Median Overall Survival (months) |
---|---|---|---|---|---|
Phase I | Various solid tumors | 20 - 200 mg/day | Not specified | 45.9 | 64.4 |
Phase II | Renal Cell Carcinoma | 10 mg / 100 mg | 4% | 4.2 / 3.3 | 27.8 / 26.1 |
Phase II | Melanoma | 100 mg | Limited efficacy | Not applicable | Not applicable |
Veterinary Trials
This compound has also been tested in companion animals, particularly dogs with naturally occurring cancers, showing significant tumor size reduction and improved quality of life . These trials highlight the potential for this compound not only in human oncology but also in veterinary medicine.
Human Clinical Observations
In one clinical observation involving patients with advanced cancer, six out of thirty-nine patients experienced stable disease lasting over six months while on this compound therapy . This suggests that while not universally effective, there may be subsets of patients who respond favorably.
特性
Key on ui mechanism of action |
ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein, thrombospondin-1 (TSP-1). Angiogenesis is the process of new blood vessel formation. ABT-510 blocks the actions of multiple pro-angiogenic growth factors known to play a role in cancer related blood vessel growth, such as VEGF, bFGF, HGF, and IL-8. ABT-510 is the first compound with this mechanism of action to be studied. |
---|---|
CAS番号 |
251579-55-2 |
分子式 |
C46H83N13O11 |
分子量 |
994.2 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-/m0/s1 |
InChIキー |
RIWLPSIAFBLILR-WVNGMBSFSA-N |
SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |
異性体SMILES |
CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |
正規SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |
外観 |
Solid powder |
Key on ui other cas no. |
251579-55-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
GGVXTXIRP |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ABT 510 ABT-510 ABT510 N-acetyl-sarcosyl-glycyl-valyl-alloisoleucyl-threonyl-norvalyl-isoleucyl-arginyl-proline ethylamide NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。